Daturadiol

説明

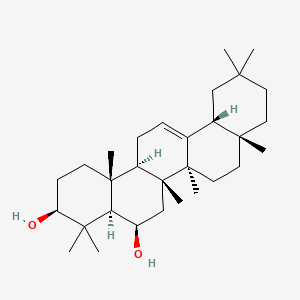

Daturadiol is a pentacyclic triterpenoid found in Datura species including Datura stramonium and Datura innoxia . It is also found in non-Solanaceae plants such as Vernicia fordii and Terminalia brasiliensis . It displays moderate cytotoxic activity against human cancer cell lines .

Molecular Structure Analysis

Daturadiol has a molecular weight of 442.72 and a formula of C30H50O2 . The IUPAC name for Daturadiol is (3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,5-diol .Physical And Chemical Properties Analysis

Daturadiol has a molecular weight of 442.72 and a formula of C30H50O2 . It is a pentacyclic triterpenoid . The specific physical properties of Daturadiol are not available in the retrieved information.科学的研究の応用

Daturadiol: A Multifaceted Triterpenoid in Scientific Research

Daturadiol is a pentacyclic triterpenoid with a variety of applications in scientific research. Below is a comprehensive analysis of six unique applications of Daturadiol, each detailed in its own section.

Inhibition of α-Glucosidase: Daturadiol has been identified as a compound with potential α-glucosidase inhibitory activities . This enzyme plays a crucial role in carbohydrate digestion and subsequent glucose absorption. Inhibitors of α-glucosidase are considered therapeutic agents for conditions like diabetes, as they can delay the breakdown of carbohydrates, thus reducing the impact on blood sugar levels .

Anti-Cancer Properties: Research has shown that Daturadiol exhibits moderate cytotoxic activity against human cancer cell lines. This suggests its potential use as a chemotherapeutic agent. The cytotoxic nature of Daturadiol could be harnessed to target and destroy cancer cells, providing a pathway for developing new anti-cancer drugs .

Triterpenoid Biosynthesis in Plants: Daturadiol is involved in the biosynthesis of triterpenoids in plants. It is a product of the enzymatic activity of CYP716 family P450 enzymes, which are responsible for the structural diversification of plant triterpenoids. Understanding its role could help in genetically engineering plants to produce specific triterpenoids with desired properties .

Bioactive Compound Source: Due to its presence in various plants, Daturadiol serves as a bioactive compound that can be isolated and studied for its diverse biological activities. Its extraction from plants like Datura species and Vernicia fordii provides a natural source of this bioactive molecule .

Enzymatic Evolution Studies: The unique oxidation activities of Daturadiol might have developed during the enzymatic evolution of the CYP716 family enzymes. Studying these activities can provide insights into the evolutionary processes that lead to the diversification of biochemical pathways in plants .

Pharmacological Research: Daturadiol’s intricate structure and diverse properties make it a fascinating subject for pharmacological research. Its potential therapeutic applications, such as anti-inflammatory and anti-diabetic effects, are areas of significant interest in the development of new drugs.

特性

IUPAC Name |

(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNBNJRQZZSLPN-NYVWVNPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961769 | |

| Record name | Daturadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daturadiol | |

CAS RN |

41498-79-7 | |

| Record name | (3β,6β)-Olean-12-ene-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daturadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Daturadiol and where is it found?

A1: Daturadiol (olean-12-ene-3β,6β-diol) is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Datura stramonium [, ], Datura innoxia [, ], Terminalia brasiliensis [], Tanaecium Bilabiatum [], and Vernicia fordii [].

Q2: What is the chemical structure of Daturadiol?

A2: Daturadiol possesses an oleanane skeleton, a common structure found in many plant-derived triterpenes. It is characterized by a hydroxyl group at positions 3β and 6β on the olean-12-ene core structure.

Q3: What are the reported biological activities of Daturadiol?

A3: Daturadiol has shown promising biological activities, particularly in the areas of:

- Cytotoxicity: Daturadiol demonstrated moderate cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) [].

- Immunomodulatory activity: A bioactive fraction from Datura stramonium enriched with Daturadiol exhibited significant immunostimulatory activity by promoting human peripheral blood mononuclear cell (PBMC) proliferation and enhancing their cytotoxic activity against lung and breast cancer cells []. This fraction also stimulated the production of IL-2 and IFN-γ by human PBMCs, indicating its potential to modulate immune responses [].

Q4: How does Daturadiol's structure relate to its biological activity?

A4: While the exact mechanisms are still under investigation, research suggests that the position and orientation of the hydroxyl groups on the oleanane skeleton play a crucial role in Daturadiol's biological activity. Further studies exploring structure-activity relationships are needed to fully understand the impact of specific structural modifications on its potency and selectivity.

Q5: What are the potential applications of Daturadiol?

A5: Based on the reported biological activities, Daturadiol holds potential for applications in various fields:

Q6: What are the limitations of the current research on Daturadiol?

A6: While promising, current research on Daturadiol is still in its early stages. Further investigations are needed to:

Q7: What analytical techniques are used to identify and quantify Daturadiol?

A7: Various analytical techniques have been employed for the identification and quantification of Daturadiol, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of Daturadiol [].

- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of Daturadiol [, ].

- Chromatographic methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify Daturadiol from complex mixtures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)